alpha-Ethyl-2-naphthaleneacetic acid

Nicotinic Acetylcholine Receptors nAChR Agonists Neuropharmacology

Researchers studying nAChR subtypes often lack access to selective tool compounds. α-Ethyl-2-naphthaleneacetic acid (CAS 15410-83-0) addresses this gap with defined nAChR agonist activity: • EC₅₀ 7,000 nM (α4β4) vs 68,000 nM (α4β2, α3β4) - ~10-fold selectivity for α4β4 • Enables subtype differentiation in recombinant/native systems • Synthesized via enantioselective alkylation for chiral building block access • Suitable for auxin SAR panels (active vs inactive ester controls) Supplied with full QC documentation. In stock for global shipping.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 15410-83-0
Cat. No. B13256908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethyl-2-naphthaleneacetic acid
CAS15410-83-0
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C14H14O2/c1-2-13(14(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)
InChIKeyBKYOHEHDQWPGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Ethyl-2-Naphthaleneacetic Acid (CAS 15410-83-0) Procurement Guide for Specialized Research


Alpha-Ethyl-2-naphthaleneacetic acid (CAS 15410-83-0), a C14H14O2 arylacetic acid derivative , is an alpha-substituted naphthalene analog used as a research tool in plant physiology and nicotinic acetylcholine receptor (nAChR) pharmacology [1]. Its molecular structure—a 2-naphthyl group with an alpha-ethyl substituent—distinguishes it from simpler auxins like 1- and 2-naphthaleneacetic acid (NAA) [2].

Workflow nAChR pharmacology tool compound for receptor subtype characterization
Selection Alpha-substituted naphthalene analog with distinct receptor-binding profile
Context Plant physiology SAR probe for auxin structure-activity relationship studies

Why Alpha-Ethyl-2-Naphthaleneacetic Acid Cannot Be Replaced by Generic NAA in Targeted Studies


Generic naphthaleneacetic acids (NAA; 1-NAA, CAS 86-87-3; 2-NAA, CAS 581-96-4) lack the alpha-ethyl substituent critical for differential receptor binding and physicochemical properties [1]. Esters of NAA, such as 2-naphthaleneacetic acid ethyl ester (CAS 2876-70-2), are known to be completely inactive as auxins in standard coleoptile assays [2], demonstrating that simple esterification abolishes biological function. The alpha-ethyl modification in alpha-Ethyl-2-naphthaleneacetic acid, however, imparts measurable nAChR agonist activity across multiple receptor subtypes [3], creating a distinct pharmacological profile unattainable with unsubstituted analogs.

Target Compound Alpha-Ethyl-2-naphthaleneacetic acid C14H14O2, CAS 15410-83-0 Alpha-ethyl substituent; nAChR agonist activity
Generic NAA / Esters 1-NAA, 2-NAA, ethyl ester analog Lack alpha-ethyl group Ethyl ester is inactive in auxin bioassays
Pharmacological profile shift: The alpha-ethyl group imparts measurable nAChR agonist activity unattainable with unsubstituted analogs; ethyl ester modification abolishes auxin function.

Quantitative Differentiators for Alpha-Ethyl-2-Naphthaleneacetic Acid (15410-83-0) in nAChR and Plant Biology Research


nAChR Subtype-Selective Agonist Activity

Alpha-Ethyl-2-naphthaleneacetic acid demonstrates differential agonist potency across human nAChR subtypes, with EC50 values ranging from 7,000 nM (α4β4) to 68,000 nM (α4β2 and α3β4) [1]. This contrasts with the endogenous agonist acetylcholine, which typically exhibits EC50 values in the low micromolar range (e.g., ~3-30 μM) for these subtypes [2]. The compound's moderate potency and subtype profile may be useful as a pharmacological tool for probing nAChR function.

nAChR Subtype Agonist Activity
Head-to-head
EC50 7,000 nM (α4β4); 68,000 nM (α4β2/α3β4)
Supports nAChR subtype-selective pharmacological tool context
Compared to ACh baseline (3-30 μM); recombinant HEK assay
Nicotinic Acetylcholine Receptors nAChR Agonists Neuropharmacology

Synthetic Utility as a Building Block for Enantioselective Synthesis

Alpha-Ethyl-2-naphthaleneacetic acid can be synthesized via highly enantioselective direct alkylation of 2-naphthaleneacetic acid using chiral lithium amides [1]. This method yields the alpha-ethyl derivative with high enantiomeric excess (ee), enabling access to chiral naphthaleneacetic acid analogs. In contrast, the unsubstituted 2-naphthaleneacetic acid (CAS 581-96-4) cannot be used to generate chiral alpha-substituted derivatives via this direct enantioselective alkylation protocol without the presence of the alpha-ethyl group [1].

Enantioselective Synthesis Entry
Data to verify
Chiral lithium amide alkylation yields alpha-ethyl derivative with high ee
Supports chiral building-block synthesis workflow review
Source incomplete; qualitative differentiation from unsubstituted 2-NAA
Asymmetric Synthesis Arylacetic Acid Alkylation Chiral Building Blocks

Potential Plant Growth Regulator Activity

While specific quantitative plant growth data for alpha-Ethyl-2-naphthaleneacetic acid are sparse, class-level inference from related compounds suggests potential auxin-like activity [1]. Notably, esters of 2-naphthaleneacetic acid, such as the ethyl ester (CAS 2876-70-2), are completely inactive in the Avena coleoptile bioassay [2]. This indicates that alpha-ethyl substitution (a carbon-carbon bond) may preserve or modulate activity relative to the inactive ester (a carbon-oxygen bond).

Plant Growth Regulator Potential
Class-level
Activity inferred; not directly tested in cited coleoptile assay
Supports structural probe context; distinct from inactive ester analog
Class-level inference based on structurally related auxin analogs
Auxin Analogs Plant Growth Regulation Structure-Activity Relationship

Key Research Applications for Alpha-Ethyl-2-Naphthaleneacetic Acid (15410-83-0)


Nicotinic Acetylcholine Receptor (nAChR) Subtype Characterization

Utilize alpha-Ethyl-2-naphthaleneacetic acid as a subtype-selective nAChR agonist with EC50 values of 7,000 nM (α4β4) and 68,000 nM (α4β2, α3β4) [1] to pharmacologically distinguish receptor subtypes in recombinant or native systems. Its ~10-fold selectivity for α4β4 over α4β2/α3β4 provides a useful tool for functional studies.

Enantioselective Synthesis of Alpha-Substituted Arylacetic Acids

Employ the compound's demonstrated synthesis via enantioselective alkylation [1] as a model reaction for accessing chiral alpha-ethyl naphthaleneacetic acid derivatives. The method's high enantioselectivity makes it valuable for generating chiral building blocks for medicinal chemistry.

Plant Growth Regulator Structure-Activity Relationship (SAR) Studies

Include alpha-Ethyl-2-naphthaleneacetic acid in SAR panels alongside 2-naphthaleneacetic acid (active) and 2-naphthaleneacetic acid ethyl ester (inactive) [2] to investigate the structural requirements for auxin activity in plant bioassays.

Application
Selection Property
Validation Focus
nAChR Subtype Characterization
Subtype-selective agonist profile
Functional receptor subtype pharmacology review
Enantioselective Synthesis Studies
Chiral alpha-substituted building block
Enantioselective alkylation method transfer context
Plant Growth Regulator SAR Panels
Structural analog for auxin activity comparison
Avena coleoptile bioassay endpoint review
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